Methyl 2-(6-bromobenzofuran-3-YL)acetate
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Overview
Description
Methyl 2-(6-bromobenzofuran-3-YL)acetate is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 6th position of the benzofuran ring and a methyl ester group attached to the 2nd position of the acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-bromobenzofuran-3-YL)acetate can be achieved through several synthetic routes. One common method involves the bromination of benzofuran followed by esterification. The process typically starts with the bromination of benzofuran using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The brominated intermediate is then subjected to esterification with methyl acetate in the presence of a base such as sodium carbonate .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce the bromine atom and the ester group in a single step .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-bromobenzofuran-3-YL)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and dehalogenated products.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(6-bromobenzofuran-3-YL)acetate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antibacterial and anticancer compounds.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is employed in the development of organic electronic materials and polymers
Mechanism of Action
The mechanism of action of Methyl 2-(6-bromobenzofuran-3-YL)acetate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of enzymes or receptors by binding to their active sites. The bromine atom and the ester group play crucial roles in enhancing the compound’s binding affinity and specificity. The molecular pathways involved may include inhibition of bacterial enzymes or modulation of signaling pathways in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(6-chlorobenzofuran-3-YL)acetate
- Methyl 2-(6-fluorobenzofuran-3-YL)acetate
- Methyl 2-(6-iodobenzofuran-3-YL)acetate
Uniqueness
Methyl 2-(6-bromobenzofuran-3-YL)acetate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .
Properties
Molecular Formula |
C11H9BrO3 |
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Molecular Weight |
269.09 g/mol |
IUPAC Name |
methyl 2-(6-bromo-1-benzofuran-3-yl)acetate |
InChI |
InChI=1S/C11H9BrO3/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-3,5-6H,4H2,1H3 |
InChI Key |
UXAMKQMPBMLUKR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=COC2=C1C=CC(=C2)Br |
Origin of Product |
United States |
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